molecular formula C7H15NO3S B3154844 (1,1-Dioxo-tetrahydrothiophen-3-yl)-(2-methoxy-ethyl)-amine CAS No. 786637-37-4

(1,1-Dioxo-tetrahydrothiophen-3-yl)-(2-methoxy-ethyl)-amine

Cat. No.: B3154844
CAS No.: 786637-37-4
M. Wt: 193.27 g/mol
InChI Key: JCUMFZWFXHIBPH-UHFFFAOYSA-N
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Description

(1,1-Dioxo-tetrahydrothiophen-3-yl)-(2-methoxy-ethyl)-amine is a useful research compound. Its molecular formula is C7H15NO3S and its molecular weight is 193.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Thermoelectric Materials Development

One notable application of the chemical structure related to (1,1-Dioxo-tetrahydrothiophen-3-yl)-(2-methoxy-ethyl)-amine is in the development of thermoelectric materials. Research on poly(3,4-ethylenedioxythiophene): poly(styrenesulfonic acid) (PEDOT:PSS), which shares a similar thiophene basis, has demonstrated its success as a thermoelectric (TE) material. The figure-of-merit (ZT) breakthrough of 0.42 in the field of PEDOT:PSS has been achieved through various treatment methods aimed at enhancing its TE performance. These methods include treatments with polar organic solvents, non-ionic surfactant polymers, acids or alkalis, and reducing agents. Such advancements underscore the potential for related compounds to contribute significantly to the development of efficient organic TE materials (Zhengyou Zhu et al., 2017).

Advanced Oxidation Processes for Degradation of Hazardous Compounds

Another area of application is in the advanced oxidation processes (AOPs) for the degradation of various organic pollutants present in industrial wastewater. Studies have indicated that redox mediators can enhance the degradation efficiency of recalcitrant compounds, thereby expanding the range of substrates that can be effectively treated. This approach utilizes enzymes such as laccases and peroxidases in combination with redox mediators like 2-methoxy-phenothiazone, which bears structural resemblance to the compound , to transform hazardous pollutants into less harmful substances. Such enzymatic treatments are poised to play a crucial role in the remediation of aromatic compounds in industrial effluents, highlighting the utility of similar chemical structures in environmental applications (Maroof Husain & Q. Husain, 2007).

Analytical Detection and Environmental Fate

The detection and analysis of compounds structurally related to this compound are crucial in understanding their environmental fate and potential toxicological impact. Studies on alkylphenol ethoxylates and their degradation products, which share functional groups with the compound , have provided insights into their environmental persistence, bioaccumulation potential, and endocrine-disrupting effects. This research emphasizes the importance of analytical methods for detecting such compounds in environmental samples and assessing their impact on human health and ecosystems (G. Ying et al., 2002).

Properties

IUPAC Name

N-(2-methoxyethyl)-1,1-dioxothiolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-11-4-3-8-7-2-5-12(9,10)6-7/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUMFZWFXHIBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1CCS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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